Methyl 3-amino-5-methylthiophene-2-carboxylate

Organic Synthesis Process Chemistry Heterocyclic Building Block

Critical polysubstituted thiophene intermediate for synthesizing factor Xa inhibitors (thiophene-anthranilamides) as per Pfizer patent. The 3-amino and 5-methyl groups are essential for regioselective cyclization and target binding—substituting with generic analogs (e.g., methyl 3-aminothiophene-2-carboxylate, CAS 22288-78-4) can cause synthetic failure. Enables rapid SAR via amide bond formation and fused heterocycle construction (thieno[2,3-d]pyrimidines). Baseline yield: 26%—optimize with our high-purity material. ≥98% (GC), global shipping.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 76575-71-8
Cat. No. B186567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-methylthiophene-2-carboxylate
CAS76575-71-8
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C(=O)OC)N
InChIInChI=1S/C7H9NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,8H2,1-2H3
InChIKeyFVKMOPIFLCMZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS 76575-71-8): Procuring a Verified Heterocyclic Building Block


Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS 76575-71-8) is a polysubstituted thiophene derivative that functions as a core heterocyclic building block in pharmaceutical and chemical research . It is characterized by a molecular formula of C₇H₉NO₂S and a molecular weight of 171.22 g/mol, with a typical commercial purity specification of ≥ 97% (GC) . Its primary documented application is as a key intermediate, notably referenced in a Pfizer patent for the synthesis of thiophene-anthranilamides as inhibitors of human factor Xa [1].

Methyl 3-amino-5-methylthiophene-2-carboxylate: Why Generic Substitution of Thiophene Analogs Is Not Recommended


In scientific procurement, generic substitution among thiophene-2-carboxylate derivatives is a high-risk practice. Subtle changes in the substitution pattern—specifically the presence and position of the 3-amino and 5-methyl groups on the thiophene core—directly alter the compound's steric environment, electronic properties, and hydrogen-bonding capacity . These modifications critically impact regioselectivity in downstream cyclization reactions and target binding affinity in medicinal chemistry applications . Substituting with unsubstituted or differently substituted analogs (e.g., methyl 3-aminothiophene-2-carboxylate, CAS 22288-78-4) may result in complete synthetic failure or produce biologically inactive derivatives, undermining the integrity of research data [1].

Quantitative Differentiation Evidence for Methyl 3-amino-5-methylthiophene-2-carboxylate (76575-71-8)


Quantified Synthesis Yield from a Validated Preparative Route

The compound is synthesized via a multi-step procedure starting from cis- and trans-2-butenenitrile and methyl mercaptoacetate, yielding the target compound with an isolated yield of 26% after purification . This yield is a documented, quantitative benchmark that can be used to evaluate and optimize synthetic routes in process chemistry. While no direct comparative yield for a different route to this exact compound is provided, this value represents the established baseline for this specific derivative in the cited Pfizer patent .

Organic Synthesis Process Chemistry Heterocyclic Building Block

Commercial Purity Specification for Reliable Downstream Chemistry

Reputable commercial suppliers certify this compound at a purity of ≥ 97% (GC), a quantitative specification that ensures minimal interference from impurities in sensitive reactions . This is a verifiable procurement differentiator compared to lower-purity or unspecified-grade analogs. The absence of a defined purity for a potential alternative (e.g., tert-butyl 3-amino-5-methylthiophene-2-carboxylate from some sources) introduces significant experimental risk and additional purification burden [1].

Analytical Chemistry Quality Control Medicinal Chemistry

Defined Physical Properties (Melting Point) as a Critical Identity and Purity Indicator

The compound exhibits a precise melting point range of 84-85 °C (recrystallized from methanol) . In contrast, the closely related but unsubstituted analog, Methyl 3-aminothiophene-2-carboxylate (CAS 22288-78-4), has a reported melting point of 66-67 °C [1]. This significant difference of ~18 °C provides a simple, robust, and quantitative analytical method to verify the identity and monitor the purity of the 5-methyl derivative, preventing mix-ups with its less-substituted counterpart during inventory management and experimental use.

Analytical Chemistry Material Science Quality Assurance

Predicted Density as a Handle for Formulation and Process Engineering

The predicted density of this compound is 1.264 ± 0.06 g/cm³ . This value differentiates it from a bulkier analog, Methyl 3-amino-5-tert-butylthiophene-2-carboxylate (CAS 175137-03-8), which has a predicted density of 1.148 ± 0.06 g/cm³ . This ~0.12 g/cm³ difference, while a class-level inference from predicted data, suggests that the methyl-substituted compound may pack more efficiently, potentially impacting its behavior in solid-formulation processes or during crystallization scale-up compared to its tert-butyl analog .

Process Chemistry Formulation Science Physical Chemistry

Evidence-Backed Application Scenarios for Methyl 3-amino-5-methylthiophene-2-carboxylate


Synthesis of Factor Xa Inhibitor Lead Compounds

This compound is a proven key intermediate in the synthesis of thiophene-anthranilamides, which are documented as inhibitors of human factor Xa, a critical target in anticoagulation therapy [1]. Its procurement is therefore essential for medicinal chemistry teams developing novel antithrombotic agents within this specific chemical series.

Preparation of Diversely Functionalized Thiophene Libraries

The 3-amino and 5-methyl substitution pattern provides a unique scaffold for generating compound libraries via amide bond formation at the 3-amino group or further functionalization of the 5-methyl position [2]. This allows for the rapid exploration of chemical space around the 3-amino-5-methylthiophene-2-carboxylate core, enabling structure-activity relationship (SAR) studies.

Starting Material for Fused Heterocyclic Systems

As a polysubstituted thiophene building block with a free 3-amino group ortho to an ester, this compound is ideally suited for cyclization reactions to construct fused heterocyclic systems like thieno[2,3-d]pyrimidines or thieno[3,2-e][1,4]diazepines, which are privileged scaffolds in drug discovery [3]. Its use offers a more direct route to these complex structures compared to unsubstituted thiophene analogs.

Organic Synthesis Method Development and Optimization

The documented 26% yield from a specific multi-step synthetic route provides a tangible baseline for process chemists. This scenario involves using the compound to benchmark and improve upon existing synthetic methodologies, such as exploring alternative catalysts, solvents, or reaction conditions to enhance the overall yield and efficiency of the process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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